![molecular formula C14H11BrS B14678570 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene CAS No. 32228-17-4](/img/structure/B14678570.png)
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene is an organic compound that features a bromine atom, a phenylethenyl group, and a sulfanyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene typically involves the following steps:
Formation of Phenylethenyl Group: The phenylethenyl group can be introduced via a Heck reaction, where a palladium catalyst facilitates the coupling of a halogenated benzene derivative with a styrene derivative.
Introduction of Sulfanyl Group: The sulfanyl group can be added through a nucleophilic substitution reaction, where a thiol (R-SH) reacts with the brominated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: H₂, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phenylethyl derivatives
Substitution: Amino, thio, or alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of 1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene involves its interaction with specific molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other electrophiles.
Nucleophilic Substitution: The sulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The phenylethenyl group can be oxidized or reduced, altering the compound’s chemical properties and biological activity.
Vergleich Mit ähnlichen Verbindungen
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene can be compared with other similar compounds:
1-bromo-4-ethynylbenzene: Similar in structure but contains an ethynyl group instead of a phenylethenyl group.
1-bromo-4-(2-phenylethyl)benzene: Contains a phenylethyl group instead of a phenylethenyl group.
1-bromo-4-[(E)-2-(4-methylphenyl)ethenyl]benzene: Contains a methyl-substituted phenylethenyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
32228-17-4 |
---|---|
Molekularformel |
C14H11BrS |
Molekulargewicht |
291.21 g/mol |
IUPAC-Name |
1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene |
InChI |
InChI=1S/C14H11BrS/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-11H/b11-10+ |
InChI-Schlüssel |
FKKUQAZEUNGNJC-ZHACJKMWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/SC2=CC=C(C=C2)Br |
Kanonische SMILES |
C1=CC=C(C=C1)C=CSC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.